6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline
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Overview
Description
6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline is a heterocyclic aromatic compound with the molecular formula C20H22N4O2 and a molecular weight of 350.41 g/mol . This compound is known for its diverse biological activities and is often used in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline typically involves the reaction of 6,7-dimethoxyquinazoline with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as protein kinases. It can inhibit the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-anilinoquinazoline: Known for its potent VEGFR-2 kinase inhibitory activity.
6,7-Dimethoxy-4-(3R)-3-(2-naphthyloxy)pyrrolidin-1-yl)quinazoline: Another quinazoline derivative with distinct biological activities.
Uniqueness
6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinazoline core with a phenylpiperazine moiety makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C20H22N4O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C20H22N4O2/c1-25-18-12-16-17(13-19(18)26-2)21-14-22-20(16)24-10-8-23(9-11-24)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3 |
InChI Key |
PNANLHXVMDRPFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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